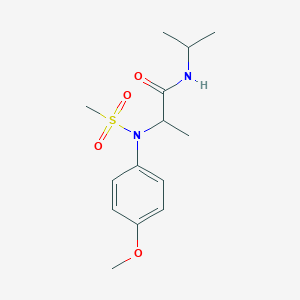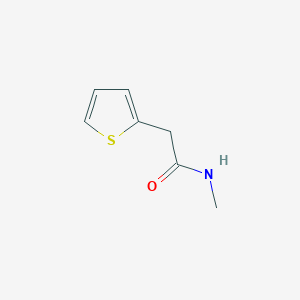
N~1~-isopropyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Vue d'ensemble
Description
N~1~-isopropyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a chemical compound that is commonly referred to as NMSBA. It is a synthetic compound that has been widely studied for its potential applications in scientific research. NMSBA is a member of the class of compounds known as alaninamides and is known for its unique chemical structure, which gives it a range of interesting properties.
Mécanisme D'action
The mechanism of action of NMSBA is complex and not fully understood. It is known to interact with a range of proteins and enzymes in the body, including those involved in inflammation, cancer, and other disease processes. NMSBA may work by binding to these proteins and enzymes, altering their function and activity.
Biochemical and Physiological Effects
NMSBA has a range of biochemical and physiological effects that make it an interesting compound for scientific research. For example, it has been shown to have anti-inflammatory properties, which may make it useful for the treatment of diseases such as arthritis and inflammatory bowel disease. It has also been shown to have anticancer properties, which may make it useful for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
NMSBA has several advantages for use in lab experiments. For example, it is a synthetic compound that can be easily produced in large quantities, making it readily available for research purposes. It is also relatively stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of NMSBA in lab experiments. For example, its mechanism of action is not fully understood, and it may interact with other compounds in unexpected ways.
Orientations Futures
There are many potential future directions for research on NMSBA. For example, it may be useful to study its potential as a therapeutic agent for a range of diseases and conditions. It may also be interesting to study its interactions with other compounds and proteins in the body, to better understand its mechanism of action. Additionally, further research may be needed to optimize the synthesis of NMSBA and improve its stability and other properties.
Conclusion
In conclusion, N~1~-isopropyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic compound that has been widely studied for its potential applications in scientific research. It has a range of interesting properties, including anti-inflammatory and anticancer effects, and has been used as a chemical probe to study the function of certain enzymes and proteins. While there are limitations to its use in lab experiments, there are also many potential future directions for research on NMSBA.
Applications De Recherche Scientifique
NMSBA has been studied extensively for its potential applications in scientific research. It has been shown to have a range of interesting properties that make it useful in a variety of research settings. For example, it has been used as a chemical probe to study the function of certain enzymes and proteins. It has also been studied for its potential as a therapeutic agent for a range of diseases and conditions.
Propriétés
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-10(2)15-14(17)11(3)16(21(5,18)19)12-6-8-13(20-4)9-7-12/h6-11H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCYLINNSYPDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N(C1=CC=C(C=C1)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918171.png)
![4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918176.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide](/img/structure/B3918178.png)
![N-[4-phenyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3918186.png)
![N-benzyl-N-[2-(2-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B3918204.png)
![N-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918210.png)
![2-(2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}hydrazino)-2-oxo-N-(4-phenoxyphenyl)acetamide](/img/structure/B3918218.png)
![N-{3-bromo-4-[2-(4-sec-butylphenoxy)ethoxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918224.png)

![2-(4-{2-[(benzylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B3918228.png)

![3-[5-(3,5-dichlorophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B3918250.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3918262.png)
![4-[4-(3-isoxazolylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3918277.png)